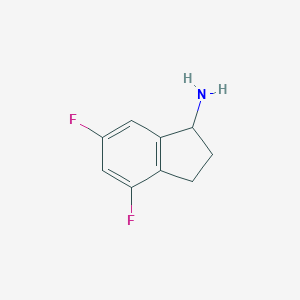

4,6-Difluoro-2,3-dihydro-1H-inden-1-amine

Description

Significance of Indane Derivatives in Medicinal Chemistry

The indane nucleus, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, represents a "privileged scaffold" in medicinal chemistry. eburon-organics.com This rigid bicyclic framework provides an excellent platform for the rational design of therapeutic molecules. eburon-organics.com The structure allows for diverse substitution patterns, enabling extensive exploration of structure-activity relationships (SAR) to optimize interactions with biological targets. eburon-organics.comresearchgate.net

Indane derivatives are integral components of several commercially successful pharmaceuticals. Notable examples include:

Indinavir: An HIV protease inhibitor used in the treatment of AIDS. researchgate.net

Sulindac: A non-steroidal anti-inflammatory drug (NSAID). researchgate.net

Donepezil: A cornerstone medication for treating Alzheimer's disease. researchgate.net

Beyond these, various indane-based pharmacophores, such as aminoindanes and indanediones, have been crucial in developing neuroleptic and neuroprotective agents. eburon-organics.comresearchgate.net The versatility of the indane scaffold is further demonstrated by its use in developing CGRP receptor antagonists and anticancer therapeutics that target complex oncologic pathways. eburon-organics.comresearchgate.net The inherent chemical properties and the established biological significance of the indane framework make it a highly attractive starting point for new drug discovery programs. nih.gov

Role of Fluorine in Pharmaceutical Compounds and Indane Systems

The incorporation of fluorine into drug candidates has become a powerful and widely used strategy in pharmaceutical research. researchgate.net Fluorine, being the most electronegative element, imparts unique properties to organic molecules. chimia.ch When introduced into a compound, it can significantly alter key physicochemical characteristics such as lipophilicity, metabolic stability, and bioavailability. chimia.chnih.gov

Strategically placing fluorine atoms can block sites of metabolic oxidation, extending the half-life of a drug and improving its pharmacokinetic profile. nih.gov The electronic effects of fluorine can also modify the acidity or basicity (pKa) of nearby functional groups, which can enhance a molecule's binding affinity to its target receptor or enzyme. nih.gov This modification can lead to a dramatic improvement in potency and selectivity compared to non-fluorinated analogues. chimia.ch

In the context of indane systems, fluorination can enhance the therapeutic potential of the scaffold. Introducing fluorine atoms onto the aromatic ring of the indane structure can modulate its electronic properties and influence how it interacts with biological targets, potentially leading to the development of new and improved therapeutic agents. chemenu.com

Overview of 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine in Research Context

This compound is a specific chemical entity that combines the privileged indane scaffold with the strategic placement of two fluorine atoms. Its primary role in the research landscape is that of a specialized chemical building block. bldpharm.com Available from various chemical suppliers, it serves as a key intermediate in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical research.

The structure of this compound is notable for several reasons. The amino group at the 1-position provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into larger, more elaborate molecular designs. The two fluorine atoms on the benzene ring at positions 4 and 6 are expected to significantly influence the electronic nature and lipophilicity of the scaffold, properties that are critical in drug design. The presence of this compound in numerous patents underscores its utility and importance as a precursor in the development of novel, proprietary molecules.

Below are the key chemical properties of this compound.

| Identifier | Value |

|---|---|

| Molecular Formula | C9H9F2N |

| Molecular Weight | 169.17 g/mol |

| Monoisotopic Mass | 169.07031 Da |

| CAS Number | 1637325-93-7 |

| InChI Key | PMEWWUGTAKIVBC-UHFFFAOYSA-N |

The compound's structure and functional groups make it a valuable tool for chemists aiming to synthesize new chemical entities with tailored properties, leveraging both the structural rigidity of the indane core and the unique modulatory effects of fluorine.

Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEWWUGTAKIVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Difluoro 2,3 Dihydro 1h Inden 1 Amine and Analogues

Established Synthetic Routes to Inden-1-amine Scaffolds

The construction of the inden-1-amine core, including the 4,6-difluoro substituted variant, typically begins with the corresponding indanone precursor. Two principal pathways are widely employed: the formation and subsequent reduction of an oxime intermediate, and direct reductive amination.

Oxime Formation and Subsequent Reduction Pathways

A well-established route to primary amines from ketones involves the formation of an oxime, followed by its reduction. orgsyn.org This two-step process is a reliable method for synthesizing inden-1-amines. The synthesis of 5,6-difluoro-2-aminoindan, a close analogue, has been reported via this pathway, suggesting its applicability to the 4,6-difluoro isomer. nih.gov

The first step is the reaction of the corresponding ketone, in this case, 4,6-difluoro-2,3-dihydro-1H-inden-1-one, with hydroxylamine (B1172632) hydrochloride. orgsyn.org This reaction, typically carried out in the presence of a base like pyridine, converts the ketone into an oxime. orgsyn.org

Following the formation of the oxime, the next critical step is its reduction to the desired primary amine. Various reducing agents can be employed for this transformation. Catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C), is a common and effective method. nih.gov Other reducing agents such as borane (B79455) complexes can also be utilized for the reduction of oximes to amines. google.com

Table 1: Key Steps in Oxime Formation and Reduction Pathway

| Step | Reactants | Reagents | Product |

| 1. Oximation | 4,6-Difluoro-2,3-dihydro-1H-inden-1-one | Hydroxylamine hydrochloride, Pyridine | 4,6-Difluoro-2,3-dihydro-1H-inden-1-one oxime |

| 2. Reduction | 4,6-Difluoro-2,3-dihydro-1H-inden-1-one oxime | H₂, Pd/C or other reducing agents | 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine |

Reductive Amination Strategies for Amine Formation

Reductive amination, also known as reductive alkylation, offers a more direct one-pot approach to synthesizing amines from carbonyl compounds. wikipedia.org This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org For the synthesis of a primary amine like this compound, ammonia (B1221849) is used as the amine source. nih.gov

The reaction proceeds through the in-situ formation of an imine intermediate from the ketone and ammonia, which is then immediately reduced to the amine. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the ketone starting material. orgsyn.orgchemrxiv.org Catalytic hydrogenation can also be utilized in direct reductive amination processes. wikipedia.org

This method is often preferred for its operational simplicity and can be highly efficient. nih.gov

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions, effective under mildly acidic conditions. chemrxiv.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups. chemrxiv.org |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | A "green" and often highly efficient method. wikipedia.org |

Stereoselective Synthesis and Chiral Resolution Techniques

The biological activity of many inden-1-amine derivatives is highly dependent on their stereochemistry. Therefore, obtaining enantiomerically pure this compound is often a critical aspect of its synthesis. This can be achieved through either direct enantioselective synthesis or by resolving the racemic mixture.

Enantioselective Approaches for this compound

Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule. For chiral amines, several strategies have been developed, including the use of chiral catalysts or auxiliaries.

One promising approach is the asymmetric reductive amination of the corresponding indanone. This can be achieved using biocatalysts, such as ω-transaminases, which have shown considerable potential for the synthesis of chiral amines from bulky ketones like 1-indanone (B140024) derivatives. researchgate.net These enzymes can catalyze the conversion of a ketone to a chiral amine with high enantioselectivity.

Another strategy involves the asymmetric hydrogenation of the imine intermediate formed from the indanone. Chiral metal catalysts, often based on rhodium or iridium, can be employed to achieve high enantiomeric excess in the final amine product.

Methods for Achieving Enantiomeric Purity, including Salt Crystallization and Chiral Resolution

Chiral resolution is a widely used industrial method for separating enantiomers from a racemic mixture. wikipedia.org This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. libretexts.org

The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Common chiral resolving agents for amines include tartaric acid and its derivatives, such as dibenzoyltartaric acid and di-p-toluoyltartaric acid. quizlet.comnih.gov The choice of resolving agent and solvent system is crucial for achieving efficient separation. libretexts.org

Once the desired diastereomeric salt is isolated, the pure enantiomer of the amine can be liberated by treatment with a base. quizlet.com This classical resolution method is a robust and scalable technique for obtaining enantiomerically pure amines.

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid libretexts.org |

| (-)-Tartaric Acid | Chiral Dicarboxylic Acid libretexts.org |

| (+)-Dibenzoyl-D-tartaric acid | Chiral Dicarboxylic Acid Derivative quizlet.com |

| (-)-Dibenzoyl-L-tartaric acid | Chiral Dicarboxylic Acid Derivative quizlet.com |

| (+)-Di-p-toluoyl-D-tartaric acid | Chiral Dicarboxylic Acid Derivative quizlet.com |

| (-)-Di-p-toluoyl-L-tartaric acid | Chiral Dicarboxylic Acid Derivative quizlet.com |

Industrial Scale Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

For large-scale synthesis, factors such as reaction kinetics, heat transfer, and mass transfer become critical. The choice of equipment, such as the type of reactor, is also important. For hydrogenation reactions, specialized high-pressure reactors are necessary. The safety aspects of handling flammable solvents and reagents, as well as potentially hazardous intermediates, must be rigorously addressed.

The development of continuous flow processes is an emerging trend in pharmaceutical manufacturing. researchgate.net Flow chemistry can offer advantages in terms of safety, efficiency, and scalability, particularly for reactions involving unstable intermediates or hazardous reagents. chemistryviews.org The implementation of a continuous flow process for the synthesis of fluorinated amino acids has been reported, highlighting the potential of this technology for the production of compounds like this compound. chemistryviews.org

Chemical Reactivity and Derivatization of 4,6 Difluoro 2,3 Dihydro 1h Inden 1 Amine

Amine Group Reactions and Functional Group Transformations

The primary amine group in 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine is a versatile functional handle for a variety of chemical transformations. These reactions are fundamental for creating a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Oxidation Pathways of the Amine Moiety (e.g., to imines or nitriles)

The primary amine of this compound can undergo oxidation to form imines and nitriles, which are valuable synthetic intermediates. The selective oxidation of primary amines to nitriles is a significant transformation in organic synthesis. researchgate.net Various catalytic systems have been developed for this purpose, often employing transition metals and environmentally friendly oxidants like molecular oxygen. researchgate.net For instance, copper-catalyzed aerobic oxidation has proven effective for converting various primary amines to their corresponding nitriles in high yields. researchgate.net Another approach involves the use of ruthenium catalysts for the aerobic oxidation of primary amines. elsevierpure.com

Catalytic systems utilizing reagents like TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) and its derivatives can also facilitate the selective oxidation of primary amines. researchgate.net Depending on the reaction conditions, these systems can be tuned to yield either imines or nitriles. researchgate.net For example, a metal-free method using 4-acetamido-TEMPO and Oxone as the terminal oxidant allows for the clean conversion of primary amines to nitriles. researchgate.net

The table below summarizes various methods applicable to the oxidation of primary amines, which could be adapted for this compound.

Table 1: Selected Oxidation Methods for Primary Amines

| Catalyst/Reagent | Oxidant | Product | Key Features |

|---|---|---|---|

| Copper Catalyst with DMAP | Molecular Oxygen | Nitrile | High efficiency and excellent functional group compatibility. researchgate.net |

| Grubbs Catalyst | Air | Nitrile | Accommodates a variety of substrates, including those with alkenes and alkynes. elsevierpure.com |

| 4-acetamido-TEMPO | Oxone | Nitrile | Metal-free, scalable, and operationally simple. researchgate.net |

| Trichloroisocyanuric acid/TEMPO | - | Nitrile | Highly selective for a wide range of aliphatic, aromatic, and heterocyclic amines. organic-chemistry.org |

Reduction Reactions to Secondary and Tertiary Amines

The primary amine of this compound can be converted to secondary and tertiary amines through reductive amination. This reaction typically involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives. organic-chemistry.org

Alternatively, direct alkylation of the primary amine with alkyl halides can also yield secondary and tertiary amines. However, this method can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts. mnstate.edu

The synthesis of α-difluoroalkylated tertiary amines can be achieved through methods like the iridium-catalyzed reductive alkylation of tertiary lactams and amides. nih.gov While not a direct reduction of the primary amine, this highlights advanced methods for creating complex amine structures. The reduction of amides is another important route to amines, with various reagents like dialkylboranes and aminoborohydrides offering mild and selective options. organic-chemistry.orgresearchgate.net

The following table outlines common methods for the synthesis of secondary and tertiary amines from primary amines.

Table 2: Methods for the Synthesis of Secondary and Tertiary Amines

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH4) | Secondary/Tertiary Amine | A versatile and widely used method. organic-chemistry.org |

| Direct Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine | Can lead to polyalkylation. mnstate.edu |

| Amide Reduction | Reducing Agent (e.g., LiAlH4, Dialkylboranes) | Amine | Applicable for the synthesis of amines from corresponding amides. organic-chemistry.org |

Nucleophilic Substitution Reactions for Derivative Formation

The nucleophilic nature of the primary amine in this compound allows it to readily participate in nucleophilic substitution reactions with a variety of electrophiles. This is a cornerstone for the synthesis of a wide array of derivatives. Common reactions include acylation with acid chlorides or anhydrides to form amides, and reaction with sulfonyl chlorides to produce sulfonamides.

These reactions are fundamental in organic synthesis and are often used to introduce different functional groups or to build more complex molecular architectures. For example, the reaction with acylating agents can be used to introduce specific side chains, which can modulate the biological activity or physical properties of the parent molecule.

Fluorine-Directed Reactivity in the Indane System

The two fluorine atoms on the aromatic ring of this compound have a significant impact on the reactivity of the indane system. Fluorine is a highly electronegative atom, and its presence can influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic attack.

The strong electron-withdrawing nature of fluorine atoms can lower the basicity of nearby nitrogen-containing heterocycles. chemrxiv.org This effect is crucial in medicinal chemistry for tuning the physicochemical properties of drug candidates. chemrxiv.org In the context of the indane system, the fluorine atoms can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the fluorine atoms. nih.gov This allows for the introduction of other substituents onto the aromatic ring, further diversifying the molecular scaffold.

The influence of fluorine on reactivity is also observed in nucleophilic fluorination reactions, where the stereochemistry of existing fluorine atoms can direct the outcome of subsequent fluorination steps. nih.govbeilstein-journals.org

Advanced Chemical Modifications and Analog Synthesis

The synthesis of analogs of this compound can be achieved through various advanced chemical strategies. Modular synthesis approaches, such as the photoredox-catalyzed cyclization of bromodifluoroethylamines, offer a two-step route to cyclic β-fluoroalkyl amines. chemrxiv.org This method provides a versatile platform for creating a library of related compounds.

The development of new synthetic methods for incorporating fluorine-containing moieties is an active area of research. For instance, the synthesis of fluorine-containing heterocycles often involves the cyclization of appropriately functionalized precursors. nih.gov These advanced methods are crucial for accessing novel analogs with unique properties and potential applications.

Structure Activity Relationship Sar Studies of 4,6 Difluoro 2,3 Dihydro 1h Inden 1 Amine Analogues

Impact of Substituent Variations on Biological Activity

Influence of Fluorine Position and Stereochemistry on Potency

The precise impact of the 4,6-difluoro substitution pattern on the biological potency of 2,3-dihydro-1H-inden-1-amine, as compared to other difluoro isomers (e.g., 4,5-difluoro, 5,6-difluoro, or 4,7-difluoro), is not documented in readily accessible scientific literature. Generally, the position of fluorine atoms on an aromatic ring can drastically alter the molecule's interaction with biological targets due to changes in electrostatic potential and dipole moment. For instance, fluorine's strong electron-withdrawing nature can affect the pKa of nearby functional groups and influence hydrogen bonding capabilities.

Stereochemistry is also a critical factor in the biological activity of chiral molecules like 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine. The spatial arrangement of the amine group in either the (R) or (S) configuration dictates how the molecule fits into a binding site of a protein, which can lead to significant differences in potency and efficacy between enantiomers. While this is a fundamental principle in medicinal chemistry, specific data on the stereospecificity of this compound is not available.

Effects of Amine Group Position (e.g., C1 versus C2)

The position of the amine group on the indane nucleus, whether at the C1 or C2 position, is known to result in different pharmacological profiles in other aminoindane series. For example, 2-aminoindane and its derivatives have been explored for their stimulant and empathogenic effects, acting on monoamine transporters. nih.govencyclopedia.pubwikipedia.org Conversely, derivatives of 1-aminoindan (B1206342), such as rasagiline (B1678815), are known for their applications in neurodegenerative diseases. wikipedia.org However, a direct comparative study of the biological activities of 4,6-difluoro-1-aminoindane versus 4,6-difluoro-2-aminoindane has not been publicly reported. Such a study would be essential to delineate the influence of the amine position in the context of this specific difluorination pattern.

Rational Design of Indane Derivatives for Enhanced Pharmacological Profiles

The rational design of novel indane derivatives often involves strategies to optimize potency, selectivity, and pharmacokinetic properties. The principles of fluorine substitution are frequently employed in this process to enhance metabolic stability by blocking sites of oxidative metabolism or to improve binding affinity through favorable interactions with the target protein. eurekaselect.comnih.govresearchgate.netnih.gov For instance, the difluoro substitution in this compound could have been rationally designed to achieve a specific electronic distribution or to occupy a particular pocket in a biological target. Without knowledge of the intended target and the corresponding SAR, further discussion on the rational design of its derivatives remains hypothetical.

Computational Approaches in SAR Elucidation

Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for elucidating SAR. Molecular docking could predict the binding mode and affinity of this compound and its analogs to a putative target, while QSAR could develop mathematical models to correlate physicochemical properties with biological activity. mdpi.comnih.govnih.govekb.egmdpi.com However, the application of these computational approaches to this compound has not been described in the available literature, precluding any detailed analysis in this area.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for mapping the carbon and proton framework of a molecule. For 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine, ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments would be conducted.

¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. The aromatic region would likely show complex splitting patterns due to the presence of two fluorine atoms on the benzene (B151609) ring, which couple with the aromatic protons. The aliphatic protons of the five-membered ring (at positions 1, 2, and 3) would also exhibit characteristic signals, with their chemical shifts and coupling constants providing information about their connectivity and stereochemical relationships.

¹³C NMR: The carbon NMR spectrum would identify all unique carbon atoms in the molecule. The carbon atoms bonded to fluorine would show characteristic splitting (carbon-fluorine coupling), which is a definitive indicator of fluorination. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing nature of the fluorine substituents.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. It would show distinct signals for the two fluorine atoms at positions 4 and 6, and their chemical shifts would be sensitive to the electronic environment of the aromatic ring.

While specific experimental NMR data for this compound is not extensively published in peer-reviewed literature, analysis of related structures, such as 4,6-difluoro-3-methyl-1H-indazoles, demonstrates the utility of multinuclear NMR in confirming the substitution pattern of the difluorinated benzene ring researchgate.net.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₉H₉F₂N). The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.

Predicted mass spectrometry data for this compound suggests the following adducts and their corresponding mass-to-charge ratios (m/z):

| Adduct | Predicted m/z |

| [M+H]⁺ | 170.0776 |

| [M+Na]⁺ | 192.0595 |

This data provides a theoretical basis for the experimental confirmation of the compound's mass.

Chromatographic Methods for Purity Assessment (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for separating, identifying, and quantifying each component in a mixture. For this compound, a reversed-phase HPLC method would typically be developed. This would involve using a non-polar stationary phase (like a C18 column) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol). The purity of the compound is determined by the percentage of the total peak area that corresponds to the main component.

Given that this compound is a chiral molecule (the carbon at position 1 is a stereocenter), chiral HPLC would be necessary to separate its enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The development of such methods is crucial for the pharmaceutical industry, where the therapeutic activity and potential side effects of a drug can be enantiomer-dependent. While specific HPLC methods for this compound are not detailed in the literature, the general principles of chiral separations for aminoindan derivatives are well-established.

X-ray Crystallography for Absolute Stereochemical Assignment and Binding Mode Analysis

X-ray Crystallography: X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. It provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. To perform X-ray crystallography, a single crystal of the compound (or a suitable salt or derivative) is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the atomic positions can be determined.

Future Research Directions and Translational Potential

Emerging Synthetic Strategies for Fluorinated Indane Amines

The development of efficient and stereoselective synthetic routes is crucial for the exploration of novel therapeutic agents. For fluorinated indane amines like 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine, emerging strategies focus on asymmetric synthesis to yield enantiomerically pure compounds, which often exhibit improved therapeutic indices.

One promising approach involves the asymmetric reduction of ketimines derived from the corresponding 1-indanone (B140024). researchgate.net This can be achieved using chiral auxiliaries or catalysts. For instance, the diastereoselective reduction of a ketimine formed from 1-indanone and a chiral auxiliary like (R)-phenylglycine amide has been shown to produce (S)-1-aminoindane with high enantiomeric excess. researchgate.net This methodology could potentially be adapted for the synthesis of the difluorinated analogue.

Another key strategy is catalytic asymmetric hydrogenation . Chiral rhodium and ruthenium catalysts have been successfully employed for the hydrosilylation of imines, leading to the formation of chiral amines. researchgate.net The application of such catalysts to the imine precursor of this compound could provide a direct and efficient route to the desired enantiomer.

Furthermore, biocatalytic methods using enzymes such as ω-transaminases are gaining prominence for the asymmetric synthesis of chiral amines. nih.gov These enzymes can convert a prochiral ketone to a chiral amine with high enantioselectivity. nih.gov The development of engineered ω-transaminases with activity towards fluorinated indanones could offer a green and highly selective synthetic pathway.

Recent advances in C-F bond formation and late-stage fluorination could also be leveraged. researchgate.net While likely more complex, the direct fluorination of a pre-formed aminoindane scaffold or the cyclization of a difluorinated precursor represents potential avenues for synthesis.

Table 1: Comparison of Potential Asymmetric Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Chiral Auxiliary-Mediated Reduction | Well-established methodology, potentially high diastereoselectivity. researchgate.net | Requires stoichiometric use of the auxiliary and subsequent removal steps. researchgate.net |

| Catalytic Asymmetric Hydrogenation | High atom economy, potential for high enantioselectivity. | Catalyst sensitivity and cost, optimization of reaction conditions. |

| Biocatalytic Asymmetric Amination | High enantioselectivity and regioselectivity, environmentally friendly. nih.gov | Enzyme stability and substrate scope for fluorinated compounds. |

| Late-Stage Fluorination | Access to novel fluorinated analogues from common intermediates. researchgate.net | Control of regioselectivity, harsh reaction conditions may be required. |

Exploration of Novel Biological Targets for Therapeutic Intervention

The indane scaffold is present in a variety of biologically active compounds, suggesting that this compound could interact with a range of biological targets. researchgate.neteburon-organics.com

A primary area of investigation would be its potential as a monoamine oxidase (MAO) inhibitor . The aminoindane structure is a known pharmacophore for MAO inhibitors, with compounds like rasagiline (B1678815) being used in the treatment of Parkinson's disease. nih.govencyclopedia.pub Studies on related indanone derivatives have shown that substitutions on the aromatic ring can lead to potent and selective MAO-B inhibition. nih.govnih.gov Given that fluorine substitution can modulate binding affinity, this compound is a strong candidate for evaluation as a novel MAO inhibitor for neurodegenerative disorders.

Another promising avenue is the investigation of its effects on monoamine transporters . Ring-substituted 2-aminoindanes have been shown to interact with dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.govresearchgate.net The specific substitution pattern on the aromatic ring influences the potency and selectivity for these transporters. nih.gov Therefore, characterizing the interaction of this compound with these transporters could reveal its potential as a therapeutic agent for conditions such as depression, ADHD, or substance abuse disorders.

The indane scaffold has also been incorporated into compounds with anticancer properties . tudublin.ietudublin.ienih.gov For example, some indanone derivatives have demonstrated cytotoxic effects in various cancer cell lines. tudublin.ie The mechanism of action for these compounds can vary, but may include the inhibition of tubulin polymerization or interactions with other key cellular targets. tudublin.ie The antiproliferative activity of this compound against a panel of cancer cell lines would be a valuable area of future research.

Additionally, some indane derivatives have been explored as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. researchgate.net The rigid structure of the indane nucleus can be advantageous for fitting into the active site of AChE. The potential of this compound as an AChE inhibitor warrants investigation.

Development of Advanced Therapeutic Agents Based on the Indane Scaffold

Building upon the core structure of this compound, further medicinal chemistry efforts could lead to the development of advanced therapeutic agents with improved properties.

One strategy is the design of dual-target inhibitors . For neurodegenerative diseases like Parkinson's, combining MAO-B inhibition with other activities, such as antioxidant properties or inhibition of protein aggregation, could offer enhanced therapeutic benefits. The indane scaffold provides a versatile platform for the incorporation of additional pharmacophores to achieve such multi-target engagement.

Scaffold-based drug delivery is another area of potential. The indane core could be functionalized to create conjugates with improved pharmacokinetic profiles or to enable targeted delivery to specific tissues or organs.

Furthermore, the synthesis of a library of derivatives based on the 4,6-difluoro-1-aminoindane scaffold, with variations in the amine substitution and other positions on the ring system, would be crucial for establishing detailed structure-activity relationships (SAR) . rti.orgnih.govdigitellinc.comjefferson.edu This would guide the optimization of potency, selectivity, and pharmacokinetic properties.

Integration of Computational and Experimental Approaches in Drug Design

A synergistic approach combining computational and experimental methods will be instrumental in accelerating the drug discovery and development process for agents based on the this compound scaffold. mindsunderground.comnih.govopenmedicinalchemistryjournal.com

Molecular modeling techniques, such as docking studies, can be used to predict the binding modes of this compound with potential biological targets like MAO-B or monoamine transporters. nih.gov This can provide insights into the key interactions driving binding and help to rationalize SAR data.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of indane derivatives with their biological activity. nih.gov These models can then be used to virtually screen new, un-synthesized compounds and prioritize those with the highest predicted potency.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the ligand-target complex over time, offering insights into the stability of the binding interactions and the conformational changes that may occur upon binding.

The predictions from these in silico methods can then guide the design and synthesis of new analogues, which are subsequently evaluated in experimental in vitro and in vivo assays. This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for lead optimization and the development of novel therapeutic agents.

Table 2: Key Computational and Experimental Approaches in Drug Design

| Approach | Application in Drug Design |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. |

| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. nih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules to understand the physical basis of their function. |

| In Vitro Assays | Measure the biological activity of a compound in a controlled laboratory setting (e.g., enzyme inhibition, receptor binding). |

| In Vivo Models | Evaluate the efficacy and safety of a compound in a living organism. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine?

- Methodological Answer : The compound is typically synthesized via asymmetric hydrogenation of 5,6-difluoroindan-1-one oxime derivatives using chiral phosphine ligands (e.g., Rhodium or Ruthenium complexes). Catalyst loadings ≥10 mol% are often required to achieve high enantiomeric excess (ee). Reductive amination of the corresponding ketone precursor (5,6-Difluoro-2,3-dihydro-1H-inden-1-one) with ammonia or ammonium acetate under hydrogenation conditions is another viable route. Reaction progress should be monitored via TLC or GC-MS, with purification by recrystallization or chiral chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive stereochemical assignments .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (¹H/¹³C, DEPT-135) identify impurities and confirm molecular integrity.

- Enantiomeric Excess : Chiral HPLC (e.g., Chiralpak IA/IB columns) or polarimetry quantifies ee .

Q. How can researchers stabilize the hydrochloride salt form of this compound?

- Methodological Answer : Lyophilization is recommended to prevent hygroscopic degradation. Storage under inert gas (N₂/Ar) at -20°C in amber vials minimizes oxidation and photodegradation. Thermal stability should be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Josiphos) with transition metals (Rh, Ru) to enhance stereoselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) improve catalyst-substrate interactions.

- Kinetic Resolution : Use dynamic kinetic resolution (DKR) with enzymes or chiral auxiliaries to favor the desired enantiomer .

Q. How can contradictory bioactivity data in antioxidant assays be resolved?

- Methodological Answer :

-

Assay Triangulation : Cross-validate results using DPPH radical scavenging, nitric oxide (NO) inhibition, and FRAP assays.

-

Molecular Docking : Perform in silico studies (AutoDock Vina) to correlate antioxidant activity with binding affinity to targets like aromatase.

-

SAR Analysis : Modify substituents (e.g., urea/thiourea groups) and compare IC₅₀ values to identify structural determinants of activity (see Table 1) .

Table 1: Antioxidant Activity of Derivatives

Compound DPPH IC₅₀ (µM) NO IC₅₀ (µM) 4b (Urea) 12.3 18.7 4f (Thiourea) 9.8 14.2 Data sourced from DPPH/NO radical scavenging assays

Q. What computational approaches predict the drug-likeness of this compound derivatives?

- Methodological Answer :

- Pharmacophore Modeling : Define key features (e.g., hydrogen bond donors, aromatic rings) using software like Schrödinger Phase.

- ADMET Prediction : Tools like SwissADME assess permeability, CYP450 interactions, and bioavailability.

- MD Simulations : GROMACS or AMBER simulate ligand-receptor stability over 100-ns trajectories .

Q. How can structural contradictions in X-ray and NMR data be resolved?

- Methodological Answer :

- Multi-Technique Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (Gaussian 09).

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility.

- Twinned Crystals : Employ SHELXL's TWIN command to refine twinned datasets .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.